

4-Vinyloxy-phenylamine molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyloxy-phenylamine

Cat. No.: B092634

[Get Quote](#)

An In-depth Technical Guide to 4-Vinyloxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyloxy-phenylamine, also known as 4-(ethoxyloxy)aniline, is an aromatic amine with the chemical formula C₈H₉NO.^[1]^[2]^[3]^[4] This molecule holds potential as a monomer in the synthesis of novel polymers and as a research chemical in the field of proteomics. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and applications, with a focus on its role in polymer chemistry. The information is curated to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

The fundamental molecular and physical characteristics of **4-Vinyloxy-phenylamine** are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
Molecular Formula	C8H9NO	[1] [2] [3] [4]
Molecular Weight	135.16 g/mol	[1] [4]
Alternate Names	4-(ethenyoxy)aniline	[2] [4]
CAS Number	1005-63-6	[1] [2] [4]
Monoisotopic Mass	135.068413911	[2]
Rotatable Bond Count	2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	35.2 Å ²	[2]
Complexity	106	[2]

Synthesis and Polymerization

While specific, detailed experimental protocols for the synthesis of **4-Vinyloxy-phenylamine** are not readily available in the public domain, a general approach can be inferred from established methods for aniline synthesis. One potential route involves the amination of a corresponding arylboronic acid derivative under basic conditions with a cuprous catalyst.

General Experimental Protocol for Aniline Synthesis

The following is a generalized protocol based on modern synthetic methods for aniline compounds, which could be adapted for the synthesis of **4-Vinyloxy-phenylamine**.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the arylboronic acid precursor to **4-Vinyloxy-phenylamine**, a cuprous catalyst (e.g., cuprous oxide), and a suitable solvent (e.g., water).
- Addition of Reagents: Add an aqueous ammonia solution and a base (e.g., sodium hydroxide solution) to the reaction mixture to achieve the desired pH.

- Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 15-25°C) for a period of 15-24 hours.
- Work-up and Purification: Upon completion of the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are then washed, dried, and concentrated. The crude product can be further purified by column chromatography or distillation to yield the pure **4-Vinyloxy-phenylamine**.

Polymerization

4-Vinyloxy-phenylamine is a valuable monomer for the synthesis of functionalized polymers. Research has indicated its use in the preparation of poly(vinyloxy-4-yl-amino) derivatives. The vinyl group is susceptible to polymerization, while the amine group offers a site for further chemical modification.

Potential Applications

The primary application of **4-Vinyloxy-phenylamine** lies in the field of polymer chemistry. Its ability to act as a monomer allows for the creation of polymers with tailored properties. These polymers may have applications in materials science and potentially in the development of novel drug delivery systems or biocompatible materials. Additionally, it is cited as a biochemical for proteomics research, suggesting a role in this specialized area of study.^{[4][5]}

Visualized Workflow: Polymer Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a polymer using **4-Vinyloxy-phenylamine** as a monomer.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of a functionalized polymer from **4-Vinyloxy-phenylamine**.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling **4-Vinyloxy-phenylamine**. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of skin contact, wash with plenty of water. If swallowed, immediately call a poison center or doctor.[2]

This guide provides a foundational understanding of **4-Vinyloxy-phenylamine** based on currently available information. Further research into its biological activity and the development of detailed experimental protocols will be crucial for unlocking its full potential in scientific and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. EP1165496B1 - Substituted aniline compounds - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- To cite this document: BenchChem. [4-Vinyloxy-phenylamine molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092634#4-vinyloxy-phenylamine-molecular-weight\]](https://www.benchchem.com/product/b092634#4-vinyloxy-phenylamine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com